Triisooctyl trimellitate

Description

Properties

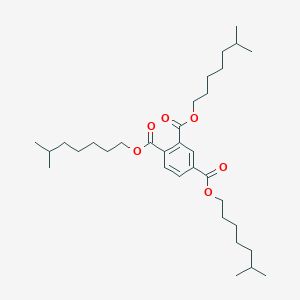

IUPAC Name |

tris(6-methylheptyl) benzene-1,2,4-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H54O6/c1-25(2)16-10-7-13-21-37-31(34)28-19-20-29(32(35)38-22-14-8-11-17-26(3)4)30(24-28)33(36)39-23-15-9-12-18-27(5)6/h19-20,24-27H,7-18,21-23H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRCVXGINNJWPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCC(C)C)C(=O)OCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H54O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27251-75-8 | |

| Record name | Triisooctyl trimellitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027251758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triisooctyl benzene-1,2,4-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIISOOCTYL TRIMELLITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CX7AKB1590 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

triisooctyl trimellitate chemical structure and properties

An In-depth Technical Guide to Triisooctyl Trimellitate (TIOTM)

Prepared by: Gemini, Senior Application Scientist

Introduction: Beyond Conventional Plasticizers

In the landscape of polymer additives, this compound (TIOTM) emerges as a premier high-performance plasticizer, engineered for applications demanding exceptional thermal stability, low volatility, and long-term durability. As a high molecular weight, branched-chain ester, TIOTM overcomes the limitations of conventional phthalate plasticizers, such as dioctyl phthalate (DOP), particularly in high-temperature environments where permanence is paramount.

This guide provides a comprehensive technical overview of TIOTM, from its fundamental chemical structure and synthesis to its performance characteristics and the analytical methodologies required for its quality assurance. It is intended for researchers, polymer scientists, and formulation chemists engaged in the development of advanced materials for demanding sectors, including automotive, wire and cable insulation, and specialty medical devices. A crucial point of clarification is the distinction between this compound (TIOTM) and its more linear isomer, Trioctyl Trimellitate (TOTM). While both are trimellitate esters, TIOTM is specifically the tris(6-methylheptyl) ester of benzene-1,2,4-tricarboxylic acid, a structural nuance that significantly influences its physical and performance properties.

Chemical Identity and Molecular Structure

The performance of a plasticizer is intrinsically linked to its molecular architecture. TIOTM is synthesized from trimellitic acid and isooctyl alcohol.

The structure features a central aromatic benzene ring functionalized with three ester groups at positions 1, 2, and 4. Each ester group is linked to a branched eight-carbon "isooctyl" chain (specifically, a 6-methylheptyl group). This combination of a rigid aromatic core and flexible, bulky alkyl chains is fundamental to its properties. The high molecular weight and branched structure physically hinder mobility and diffusion within the polymer matrix, which is the primary reason for its low volatility and high permanence[3][4][5].

Synthesis Pathway and Mechanistic Insights

TIOTM is commercially produced via the direct esterification of trimellitic anhydride with isooctyl alcohol. The overall process can be visualized as a multi-stage workflow from raw materials to the final purified product.

Reaction Chemistry

The synthesis is a classic Fischer esterification reaction. Trimellitic anhydride is used as the starting material instead of trimellitic acid as it readily reacts with the first alcohol molecule without producing a water byproduct, simplifying the initial stage. The subsequent two carboxylic acid groups then react to complete the tri-ester formation.

Reaction: C₉H₄O₅ (Trimellitic Anhydride) + 3 C₈H₁₈O (Isooctyl Alcohol) → C₃₃H₅₄O₆ (TIOTM) + 2 H₂O

The Role of Catalysis

Catalyst selection is critical for achieving high conversion rates, minimizing side reactions, and ensuring a final product with low color and high purity.

-

Traditional Acid Catalysts: While effective, catalysts like sulfuric or p-toluenesulfonic acid can lead to colored byproducts and require a neutralization step (e.g., with NaOH) followed by extensive water washing. This complicates the downstream processing and generates significant wastewater.

-

Organotitanates: Catalysts such as tetrabutyl titanate are widely used. They offer high catalytic activity at elevated temperatures (200-220°C) and produce a high-purity product. However, they must be "killed" or deactivated at the end of the reaction, often through hydrolysis, which can sometimes slightly increase the product's acid value[6].

-

Solid Acid/Oxide Catalysts: A more modern approach involves using solid, non-acidic catalysts like tin(II) oxide (SnO) or zirconium oxide (ZrO₂)[7][8]. The key advantage is their insolubility in the reaction medium. This allows for simple filtration to remove the catalyst post-reaction, completely eliminating the need for neutralization and washing steps. This simplifies the process, reduces waste, and is considered a cleaner production method[7]. The solid catalyst provides an active surface for the reaction, proceeding through a similar esterification mechanism but without introducing soluble acidic species into the product stream.

Manufacturing Workflow Diagram

The following diagram illustrates a typical industrial synthesis process for TIOTM, emphasizing the purification stages.

Caption: Industrial synthesis and purification workflow for this compound (TIOTM).

Physicochemical and Performance Properties

The utility of TIOTM is defined by its physical, thermal, and electrical properties, which are summarized below. Its high molecular weight is a key factor in its low volatility and high resistance to extraction and migration.

| Property | Typical Value | Significance & Rationale |

| Physical Properties | ||

| Molecular Weight | 546.8 g/mol | High mass reduces vapor pressure and diffusion rate, enhancing permanence.[3][4] |

| Appearance | Clear, colorless to pale yellow oily liquid | Indicates purity; absence of color is critical for many applications. |

| Density @ 20°C | ~0.992 g/cm³ | Important for formulation calculations and material compatibility.[9] |

| Refractive Index (n20/D) | ~1.485 | A key quality control parameter for purity assessment.[9] |

| Thermal Properties | ||

| Boiling Point @ 760 mmHg | ~585°C | Extremely high boiling point contributes to very low volatility during high-temp processing.[9] |

| Flash Point | >260°C | High flash point indicates good thermal stability and safety during processing. |

| Pour Point | <-40°C | Excellent low-temperature flexibility is maintained. |

| Performance Properties | ||

| Viscosity @ 40°C | 225-235 cSt | Influences processing characteristics and the final flexibility of the polymer. |

| Viscosity @ 100°C | 18-20 cSt | Lower temperature dependence of viscosity compared to some other plasticizers. |

| Volatility (Weight Loss %) | <0.5% (24h @ 136°C) | Demonstrates superior permanence in high-temperature applications. |

| Electrical Properties | ||

| Volume Resistivity | > 1 x 10¹² Ω·cm | High electrical resistivity makes it an excellent choice for wire and cable insulation.[7] |

| Dielectric Constant | Low (exact value varies) | Low dielectric constant is beneficial for high-frequency electrical insulation. |

Analytical and Quality Control Protocols

Rigorous quality control is essential to ensure the batch-to-batch consistency and performance of TIOTM. Key parameters include acid value, purity (ester content), and color. Below are detailed protocols for two critical tests.

Protocol 1: Determination of Acid Value

Principle: The acid value is a measure of the residual acidity in the plasticizer, typically from unreacted carboxylic acid groups of the trimellitic anhydride. A low acid value is crucial as residual acid can degrade the polymer (e.g., PVC) during processing. This method is adapted from the principles outlined in ASTM D1045 for testing plasticizers[2][10][11].

Apparatus:

-

250 mL Erlenmeyer flask

-

50 mL burette, graduated in 0.1 mL

-

Analytical balance, accurate to 0.001 g

Reagents:

-

Solvent: A mixture of equal parts reagent-grade acetone and denatured ethyl alcohol.

-

Titrant: 0.1 N standardized alcoholic Potassium Hydroxide (KOH) solution.

-

Indicator: Bromothymol blue indicator solution.

Procedure:

-

Sample Preparation: Accurately weigh approximately 25 g of the TIOTM sample into a 250 mL Erlenmeyer flask.

-

Dissolution: Add 50 mL of the acetone/alcohol solvent mixture to the flask. Swirl the flask to completely dissolve the sample. Gentle warming may be applied if necessary.

-

Titration:

-

Add 3-5 drops of bromothymol blue indicator to the solution.

-

Titrate the solution with the standardized 0.1 N KOH solution from the burette.

-

The endpoint is reached when the solution changes from yellow to a distinct blue/green color that persists for at least 30 seconds.

-

Record the volume of KOH solution used (V).

-

-

Blank Determination: Perform a blank titration using 50 mL of the solvent mixture without the TIOTM sample. Record the volume of KOH solution used for the blank (B).

-

Calculation:

-

Acid Value (mg KOH/g) = [((V - B) * N * 56.1) / W]

-

Where:

-

V = Volume of KOH solution for the sample (mL)

-

B = Volume of KOH solution for the blank (mL)

-

N = Normality of the KOH solution

-

56.1 = Molecular weight of KOH ( g/mol )

-

W = Weight of the TIOTM sample (g)

-

-

Trustworthiness: This titrimetric method is a self-validating system. The use of a standardized titrant and a blank determination corrects for solvent acidity and ensures the accuracy of the measurement is traceable to primary standards.

Protocol 2: Purity Analysis by Gas Chromatography (GC)

Principle: Gas chromatography separates components of the sample based on their boiling points and interaction with the stationary phase. For a high-boiling point compound like TIOTM, a high-temperature capillary column is required. This method allows for the quantification of the main TIOTM peak and the identification of any residual raw materials or byproducts. This protocol is based on the methodology described in patent CN101871916B[12].

Apparatus:

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

-

High-temperature capillary column (e.g., methylsiloxane SE-30 or equivalent).

-

Autosampler or manual syringe for injection.

-

Data acquisition and processing software.

GC Conditions:

-

Injector Temperature: 310°C

-

Detector (FID) Temperature: 310°C

-

Carrier Gas: High-purity Nitrogen or Helium.

-

Oven Temperature Program:

-

Initial Temperature: 180°C

-

Ramp Rate: 10°C/min

-

Final Temperature: 320°C

-

Hold Time: As needed to ensure all components elute.

-

-

Injection Volume: 1 µL

Procedure:

-

Sample Preparation: Prepare a ~1% solution of the TIOTM sample in a suitable solvent like acetone or chloroform.

-

Instrument Setup: Set up the GC according to the conditions listed above and allow the system to stabilize.

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Data Acquisition: Record the chromatogram until all peaks have eluted. The TIOTM peak will be the major peak at a high retention time.

-

Analysis & Calculation:

-

Identify the peak corresponding to TIOTM.

-

Calculate the purity using the area normalization method:

-

Purity (%) = (Area of TIOTM Peak / Total Area of All Peaks) * 100

-

Trustworthiness: This method's reliability depends on a stable instrument and a well-chosen temperature program that ensures the complete elution and separation of TIOTM from any potential impurities like unreacted isooctyl alcohol or monoesters. The high temperatures for the injector and detector are critical to prevent sample condensation and ensure accurate quantification.

Quality Control Workflow Diagram

The following diagram outlines a comprehensive quality control workflow for ensuring the final product meets specification.

Caption: A typical Quality Control (QC) workflow for this compound (TIOTM).

Concluding Remarks

This compound stands as a testament to the power of molecular engineering in polymer science. Its unique structure, characterized by high molecular weight and branched alkyl chains, directly translates into superior performance characteristics, most notably its permanence at elevated temperatures. The synthesis routes have evolved to favor cleaner, more efficient processes, and robust analytical methods are in place to guarantee its quality. For scientists and developers working on the frontier of high-performance polymers, a thorough understanding of TIOTM provides a valuable tool for creating materials that meet the stringent demands of modern applications.

References

-

ASTM D1045-14, Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics, ASTM International, West Conshohocken, PA, 2019. [Link]

-

ASTM International. (n.d.). D1045 Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics. Retrieved from [Link]

- ASTM International. (2019). Sampling and Testing Plasticizers Used in Plastics.

-

iTeh Standards. (n.d.). ASTM D1045-95 - Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics. Retrieved from [Link]

-

ResearchGate. (n.d.). Physical properties of three trimellitates. [Table]. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

A Chemtek. (n.d.). This compound (mixture of isomers). Retrieved from [Link]

- Cao, Z. (2012). Catalyst for synthesizing trioctyl trimellitate from trimellitic anhydride or trimellitic acid and octanol through esterification and application thereof.

- GFR Magazine. (2005). The influence of molecular weight on plasticizer retention. Retrieved from a document source on plasticizer retention.

- Wang, Y., et al. (2010). Method for measuring purity of trioctyl trimellitate.

- Cao, Z. (2013). Catalytic synthesis method of tri-octyl tri-meta-benzoate.

-

National Center for Biotechnology Information. (n.d.). Trioctyl trimellitate. PubChem Compound Database. Retrieved from [Link]

- SciSpace. (2015). Catalyst for synthesizing trioctyl trimellitate from trimellitic anhydride or trimellitic acid and octanol through esterification and application thereof.

- Global Substance Registration System. (n.d.). This compound.

-

ResearchGate. (n.d.). The influence of molecular weight on plasticizer retention. Retrieved from [Link]

-

Emerald Publishing. (n.d.). Influence of plasticizer molecular weight on plasticizer retention in PVC geomembranes. Geosynthetics International. Retrieved from [Link]

- Chen, J. (2015). Production method for trioctyl trimellitate.

- Li, J. (2020). Method for synthesizing triisodecyl trimellitate.

- Metrohm. (n.d.). Acid value, hydroxyl value, and isocyanates in raw materials for the fabrication of plastics.

-

Honary, S., & Orafai, H. (2002). The effect of different plasticizer molecular weights and concentrations on mechanical and thermomechanical properties of free films. Drug development and industrial pharmacy, 28(6), 711–715. [Link]

-

MDPI. (2024). Effects of Different Plasticizers on the Structure, Physical Properties and Film Forming Performance of Curdlan Edible Films. Retrieved from [Link]

Sources

- 1. This compound | C33H54O6 | CID 21871905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. store.astm.org [store.astm.org]

- 3. geomembrane.com [geomembrane.com]

- 4. researchgate.net [researchgate.net]

- 5. emerald.com [emerald.com]

- 6. CN105175256A - Production method for trioctyl trimellitate - Google Patents [patents.google.com]

- 7. CN103007920A - Catalyst for synthesizing trioctyl trimellitate from trimellitic anhydride or trimellitic acid and octanol through esterification and application thereof - Google Patents [patents.google.com]

- 8. CN102924279A - Catalytic synthesis method of tri-octyl tri-meta-benzoate - Google Patents [patents.google.com]

- 9. Trioctyl trimellitate | 3319-31-1 [chemicalbook.com]

- 10. store.astm.org [store.astm.org]

- 11. img.antpedia.com [img.antpedia.com]

- 12. CN101871916B - Method for measuring purity of trioctyl trimellitate - Google Patents [patents.google.com]

Introduction: Understanding the Significance of Triisooctyl Trimellitate

An In-depth Technical Guide to the Synthesis and Manufacturing of Triisooctyl Trimellitate (TIOTM)

This compound (TIOTM), a tris(2-ethylhexyl) ester of trimellitic acid, is a high-performance, non-phthalate plasticizer prized for its exceptional thermal stability, low volatility, and high permanence.[1][2] These characteristics make it an indispensable component in applications demanding flexibility and durability under extreme conditions, such as high-temperature PVC cable insulation, automotive interiors, and medical devices where resistance to leaching is critical.[2][3] Unlike more volatile plasticizers, TIOTM remains integrated within the polymer matrix, ensuring long-term product integrity.[1] This guide provides a comprehensive overview of the core chemical principles and industrial processes governing the synthesis and manufacturing of this essential compound.

Chemical Identity:

-

Systematic Name: Tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate[4]

-

Common Synonyms: TOTM, Tri(2-ethylhexyl) trimellitate[2]

-

CAS Number: 3319-31-1[4]

-

Molecular Formula: C₃₃H₅₄O₆[4]

PART 1: Synthesis Methodologies and Mechanistic Insights

The industrial production of TIOTM is primarily accomplished through two strategic pathways: direct esterification and a two-step transesterification process. The choice of method is dictated by the desired purity of the final product versus manufacturing complexity and cost.

Core Reactants: The Building Blocks of TIOTM

-

Trimellitic Anhydride (TMA): The Aromatic Core. The synthesis journey begins with trimellitic anhydride, which provides the central benzene ring structure essential for TIOTM's stability.[1][2] TMA is commercially produced via the catalytic oxidation of pseudocumene (1,2,4-trimethylbenzene). A critical consideration in sourcing TMA is the potential for phthalic anhydride as a byproduct of this oxidation process. This impurity can lead to the formation of undesired phthalate plasticizers, such as DEHP, in the final TIOTM product.[1]

-

Isooctyl Alcohol (2-Ethylhexanol): The Esterifying Agent. The second key reactant is 2-ethylhexanol, a branched eight-carbon alcohol.[1][3] This alcohol reacts with the carboxylic acid groups of the trimellitic moiety to form the three characteristic ester linkages, imparting flexibility and plasticizing properties to the final molecule. An excess of 2-ethylhexanol is typically used in the reaction to drive the chemical equilibrium towards the formation of the tri-ester.[1]

Synthesis Route 1: Direct Esterification

Direct esterification is the most prevalent and economically favorable method for TIOTM synthesis.[1] It involves the direct reaction of trimellitic anhydride with 2-ethylhexanol in the presence of a catalyst.

The Underlying Mechanism: The reaction proceeds via acid-catalyzed nucleophilic acyl substitution. The catalyst protonates a carbonyl oxygen on the trimellitic anhydride (or its hydrolyzed acid form), increasing the electrophilicity of the carbonyl carbon. The electron-rich oxygen of the 2-ethylhexanol molecule then attacks this activated carbon. This sequence occurs for all three carboxylic acid groups, with the elimination of a water molecule at each step, ultimately forming the tri-ester, TIOTM.[1]

A crucial aspect of this process is the continuous removal of the water byproduct. According to Le Chatelier's principle, removing a product shifts the equilibrium to favor further product formation. In an industrial setting, this is achieved by maintaining the reaction under vacuum or by using azeotropic distillation to carry the water away from the reaction mixture.[1][5][6]

Synthesis Route 2: Two-Step Transesterification for Enhanced Purity

For applications demanding the highest purity and lowest color, a two-step transesterification process is employed.[1][3] This method introduces an intermediate purification step, which significantly reduces impurities.

-

Step 1: Methyl Esterification. Trimellitic anhydride is first reacted with methanol.[1][7] This reaction is often faster and occurs under milder conditions (e.g., 60-65°C) than direct esterification with the bulkier 2-ethylhexanol.[1] The resulting intermediate, trimethyl trimellitate, is a lower-viscosity liquid that can be easily purified by rectification or distillation.[7]

-

Step 2: Transesterification. The purified trimethyl trimellitate is then reacted with 2-ethylhexanol.[1][3] In this exchange reaction, the larger 2-ethylhexyl groups displace the smaller methyl groups. The methanol byproduct has a very low boiling point (approx. 65°C) and is readily removed under vacuum, driving the reaction to completion.[1]

While this method yields a superior product, it requires additional equipment and processing time, making it a more expensive alternative.[1]

The Role of Catalysis

Catalyst selection is a critical determinant of reaction efficiency, product quality, and environmental impact.

-

Traditional Acid Catalysts: Catalysts such as sulfuric acid and p-toluenesulfonic acid (PTSA) are effective but present a significant drawback: they must be neutralized and washed out of the final product. This post-processing generates a substantial amount of wastewater, complicating production and increasing environmental concerns.[3][6]

-

Titanate Catalysts: Organo-titanates like tetrabutyl titanate and tetraisopropyl titanate are widely used in modern industrial synthesis.[8][9] They offer high catalytic activity and can often be hydrolyzed and removed with less aggressive washing compared to strong acids.[10]

-

Solid Oxide Catalysts: A cleaner, more sustainable approach involves the use of solid, non-acidic oxides such as ZrO₂, TiO₂, and SnO.[5][6][11] The primary advantage of these catalysts is their insolubility in the reaction medium, allowing for simple removal by filtration at the end of the process.[5] This eliminates the need for neutralization and washing steps, thereby creating a "zero-discharge" process that is both environmentally friendly and operationally streamlined.[5][11][12]

PART 2: Industrial Manufacturing Process and Quality Control

The translation of chemical synthesis into a large-scale manufacturing operation requires precise control over process parameters and rigorous quality assurance. The following outlines a typical workflow based on the direct esterification method.

Experimental Protocol: Direct Esterification

-

Reactor Charging: A jacketed reactor equipped with an agitator, heating system, condenser, and vacuum line is charged with trimellitic anhydride and 2-ethylhexanol. A molar excess of the alcohol (e.g., a 1:3.4 to 1:4.5 molar ratio of TMA to alcohol) is used.[5][6]

-

Catalyst Addition: The selected catalyst (e.g., a solid oxide or titanate) is added to the mixture, typically at a concentration of 0.05% to 0.2% of the total reactant mass.[5][6]

-

Heating and Esterification: The mixture is gradually heated with continuous agitation to a reaction temperature between 160°C and 250°C.[1][5] A nitrogen atmosphere may be used to prevent oxidation and maintain the color quality of the product.[10]

-

Continuous Water Removal: As the esterification reaction proceeds, the byproduct water is continuously removed from the reactor via a condenser and a water separator to drive the reaction to completion.[1][5]

-

Reaction Monitoring: The progress of the reaction is meticulously monitored by periodically taking samples and measuring the acid value. The reaction is deemed complete when the acid value drops below a pre-defined specification, often less than 0.05 mgKOH/g.[5][6]

-

Dealcoholization: Once the target acid value is reached, vacuum is applied to the reactor to distill off the excess unreacted 2-ethylhexanol, which can be recovered and recycled.[5][6]

-

Purification:

-

Catalyst Removal: If a solid catalyst was used, it is removed by hot filtration.[5][6] If a titanate or acid catalyst was used, the crude product may undergo a neutralization step with a dilute alkali solution (e.g., sodium hydroxide), followed by water washing.[3]

-

Decolorization (Optional): For products requiring high clarity, the TIOTM may be treated with activated carbon to remove color bodies, followed by another filtration step.[10]

-

-

Final Filtration and Packaging: The final product is filtered to remove any remaining particulates and then packaged in drums or tank containers.[2]

Data Presentation: Typical Reaction Parameters

The following table summarizes typical process parameters derived from patent literature for the direct esterification of trimellitic anhydride using different solid oxide catalysts.

| Parameter | Zirconium Dioxide (ZrO₂) | Tin(II) Oxide (SnO) | Mixed Oxides (NiO₂ & SiO₂) |

| Reactants | Trimellitic Anhydride, Octanol | Trimellitic Anhydride, Octanol | Trimellitic Acid, Octanol |

| Molar Ratio (Anhydride/Acid:Alcohol) | 1 : 3.9 | 1 : 3.5 | 1 : 4.5 |

| Catalyst Loading (% of total mass) | 0.15% | 0.1% | 0.05% |

| Reaction Temperature | 180°C | 160°C | 220°C |

| Reaction Time | 3 hours | 4 hours | 6 hours |

| Final Acid Value (mgKOH/g) | < 0.04 | < 0.05 | < 0.02 |

| Post-Treatment | Filtration, Vacuum Dealcoholization | Filtration, Vacuum Dealcoholization | Filtration, Vacuum Dealcoholization |

Data synthesized from information in reference[5].

Visualization of Manufacturing Workflows

Caption: A flowchart of the direct esterification process.

Caption: The two-stage transesterification process for high-purity TIOTM.

Quality Control Parameters

To ensure the final product meets stringent industry standards, the following parameters are rigorously tested:

-

Acid Value: Measures residual acidity, indicating the completeness of the esterification reaction. A low value is desirable.[10]

-

Color (APHA/Pt-Co): A measure of the product's clarity and purity. Lower values indicate a cleaner, less colored product.[10]

-

Ester Content (%): Determines the purity of the TIOTM, typically measured by saponification. A high ester content (e.g., >99%) is expected.[3]

-

Volume Resistivity: An important electrical property, especially for TIOTM used in cable insulation. High volume resistivity indicates good insulating performance.[5]

PART 3: Safety, Handling, and Environmental Considerations

While TIOTM is generally considered to have a low hazard profile, adherence to standard laboratory and industrial safety protocols is essential.[2][13]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat or other protective clothing to prevent skin contact.[14][15]

-

Handling and Storage: Handle TIOTM in a well-ventilated area to minimize inhalation of any vapors, especially when heated.[14][16] Store containers tightly closed in a cool, dry place away from strong oxidizing agents.[14][16]

-

Spill Response: In case of a spill, evacuate the area, ensure adequate ventilation, and prevent the material from entering drains.[13][14] Absorb the spill with an inert material (e.g., diatomite) and dispose of it according to local regulations.[13]

-

Toxicity and Environmental Impact: TIOTM is not classified as a hazardous substance under GHS and exhibits low toxicity.[13][17] However, direct contact may cause mild skin irritation.[2][16] The primary environmental advantage in its manufacturing lies in the adoption of solid catalyst systems that eliminate the production of saline wastewater, aligning with modern principles of green chemistry.[5][11]

References

- Cao, Z. (2013). CN103007920A - Catalyst for synthesizing trioctyl trimellitate from trimellitic anhydride or trimellitic acid and octanol through esterification and application thereof. Google Patents.

-

BASTONE. (2025). The Synthesis Process of Trioctyl Trimellitate: A Complete Technical Guide. Retrieved from [Link]

-

PENPET Petrochemical Trading. (n.d.). Trioctyl trimellitate (TOTM). Retrieved from [Link]

- Wu, X. (2011). CN101429126B - Method for producing trioctyl trimellitate with trimellitic acid. Google Patents.

- Wang, F. (2018). CN108101783A - A kind of preparation method of trioctyl trimellitate (TOTM). Google Patents.

- Cao, Z. (2013). CN102924279A - Catalytic synthesis method of tri-octyl tri-meta-benzoate. Google Patents.

- Bai, C. (2016). CN106008218A - Method for synthesizing tri (2-ethylhexyl) trimellitate. Google Patents.

- Li, J. (2018). CN107540550A - A kind of high-efficiency synthesis method of trioctyl trimellitate (TOTM). Google Patents.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21871905, this compound. Retrieved from [Link]

- Cao, Z. (2015). CN105175256A - Production method for trioctyl trimellitate. Google Patents.

-

Cao, Z. (2015). Catalyst for synthesizing trioctyl trimellitate from trimellitic anhydride or trimellitic acid and octanol through esterification and application thereof. SciSpace. Retrieved from [Link]

- Zhang, G. (2021). CN111574366B - Method for synthesizing triisodecyl trimellitate. Google Patents.

- Zhang, J. (2012). CN102030652B - Industrialized production method for synthesizing trioctyl trimellitate through composite catalysis. Google Patents.

- Cao, Z. (2014). CN102924279B - A kind of process for catalytic synthesis of trioctyl trimellitate. Google Patents.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18725, Trioctyl trimellitate. Retrieved from [Link]

Sources

- 1. bastone-plastics.com [bastone-plastics.com]

- 2. Trioctyltrimellitate (TOTM) – Quality solution for durable plastics [penpet.com]

- 3. CN101429126B - Method for producing trioctyl trimellitate with trimellitic acid - Google Patents [patents.google.com]

- 4. Trioctyl trimellitate | C33H54O6 | CID 18725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN103007920A - Catalyst for synthesizing trioctyl trimellitate from trimellitic anhydride or trimellitic acid and octanol through esterification and application thereof - Google Patents [patents.google.com]

- 6. CN102924279A - Catalytic synthesis method of tri-octyl tri-meta-benzoate - Google Patents [patents.google.com]

- 7. CN106008218A - Method for synthesizing tri (2-ethylhexyl) trimellitate - Google Patents [patents.google.com]

- 8. CN108101783A - A kind of preparation method of trioctyl trimellitate (TOTM) - Google Patents [patents.google.com]

- 9. CN111574366B - Method for synthesizing triisodecyl trimellitate - Google Patents [patents.google.com]

- 10. CN105175256A - Production method for trioctyl trimellitate - Google Patents [patents.google.com]

- 11. CN102924279B - A kind of process for catalytic synthesis of trioctyl trimellitate - Google Patents [patents.google.com]

- 12. CN107540550A - A kind of high-efficiency synthesis method of trioctyl trimellitate (TOTM) - Google Patents [patents.google.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. Trioctyl trimellitate or benzene-1,2,4-tricarboxylate Manufacturers [mubychem.com]

- 17. This compound | C33H54O6 | CID 21871905 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Molecular Dynamics of High-Permanence Plasticization: A Mechanistic Exploration of Triisooctyl Trimellitate (TIOTM)

Abstract

Triisooctyl trimellitate (TIOTM) is a high-performance, non-phthalate plasticizer integral to the formulation of durable and flexible polymer systems, particularly polyvinyl chloride (PVC), for demanding applications. Its efficacy stems from a sophisticated interplay of molecular structure and intermolecular forces. This guide elucidates the core mechanism of action by which TIOTM imparts flexibility to polymers. We will deconstruct the molecular architecture of TIOTM, explore the prevailing theories of plasticization, and detail the specific interactions within a polymer matrix. Furthermore, this document provides validated experimental protocols for quantifying the effects of TIOTM, thereby offering a comprehensive resource for researchers, scientists, and professionals in drug development and material science.

Introduction to Polymer Plasticization

Polymers, in their native state, often exhibit rigidity due to strong intermolecular forces between their long chains, which restricts segmental motion.[1][2] Plasticizers are additives that, when incorporated into a polymer, increase its flexibility, ductility, and workability.[1][3][4] They achieve this by reducing the material's glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more pliable, rubbery state.[2]

Several theories explain the action of plasticizers[3][5][6]:

-

Lubricity Theory: This theory posits that plasticizers act as molecular lubricants, inserting themselves between polymer chains to facilitate easier sliding past one another, thus reducing internal friction.[3][5][6][7]

-

Gel Theory: This model suggests that plasticizers disrupt the three-dimensional network of polymer-polymer attachments, effectively breaking down the rigid gel-like structure and allowing for greater flexibility.[3][6][7][8]

-

Free Volume Theory: Widely accepted, this theory proposes that plasticizers increase the "free volume"—the unoccupied space between polymer chains.[3][5][6][9][10] This added space provides the necessary room for polymer segments to move, rotate, and flex more freely.[5][9]

TIOTM is a premier trimellitate ester plasticizer, valued for its high molecular weight, low volatility, and excellent thermal stability, which contribute to its high permanence in the final product.[1][4][11][12][13]

The Molecular Architecture of this compound (TIOTM)

The mechanism of TIOTM is intrinsically linked to its chemical structure. It is the triester of trimellitic acid and isooctyl alcohol.[1] Key structural features include a central aromatic benzene ring with three ester groups, each attached to a branched isooctyl chain.[1][11][12]

-

High Molecular Weight (546.78 g/mol ): This large size is a defining characteristic that directly correlates with low volatility and reduced migration out of the polymer matrix.[1][11]

-

Branched Side Chains: The bulky, branched isooctyl groups are highly effective at creating and maintaining space between polymer chains.[1][14]

-

Polar Ester Groups: The carbonyl (C=O) groups within the ester linkages are polar. These groups can engage in dipole-dipole interactions with polar sites on the polymer, such as the carbon-chlorine (C-Cl) bond in PVC.[15][16][17]

| Property | Value / Description |

| Chemical Name | Tris(2-ethylhexyl) trimellitate |

| Chemical Formula | C₃₃H₅₄O₆ |

| Molecular Weight | 546.78 g/mol [1][11] |

| Physical State | Viscous, colorless to light yellow liquid[11][12] |

| Boiling Point | ~414°C[11] |

| Vapor Pressure | Extremely low (<10⁻⁷ mmHg at 25°C)[11] |

| Water Solubility | Practically insoluble[11][12] |

The Core Mechanism of TIOTM Action in a PVC Matrix

The plasticization of PVC by TIOTM is a multi-step process that occurs at the molecular level, best explained by a combination of the established theories.

-

Penetration and Swelling: During processing at elevated temperatures, the TIOTM molecules diffuse into the PVC resin, penetrating the amorphous regions of the polymer.[6][7][18]

-

Disruption of Polymer-Polymer Interactions: The primary attractive forces in rigid PVC are strong dipole-dipole interactions between the C-Cl groups of adjacent polymer chains. The bulky TIOTM molecules physically insert themselves between these chains, increasing the distance between them.[1][19] This separation weakens the powerful inter-chain forces that cause rigidity.[6]

-

Interaction and Solvation: The polar ester groups on the TIOTM molecule interact with the polar C-Cl sites on the PVC chains.[15][16][17] This interaction effectively shields the PVC chains from one another, preventing the reformation of a rigid network.[7] Studies using ATR-IR spectroscopy have identified specific interactions between the carbonyl (C=O) groups of trimellitate plasticizers and the PVC matrix.[15][17]

-

Increased Free Volume and Chain Mobility: By spacing out the polymer chains, TIOTM significantly increases the free volume within the material.[1][5][9] This newly created volume allows segments of the long PVC chains to move, slide, and rotate with much greater ease, resulting in the macroscopic properties of flexibility and reduced brittleness.[5]

-

Lowering the Glass Transition Temperature (Tg): The culmination of these molecular events—weakened intermolecular forces and increased chain mobility—means that less thermal energy is required to transition the polymer from a rigid to a flexible state.[2][10] Consequently, the Tg of the material is significantly lowered.

The "Permanence" Factor: The Importance of High Molecular Weight

A critical performance characteristic of TIOTM is its permanence, which refers to its ability to remain within the polymer matrix over the product's lifespan. This is primarily due to its high molecular weight and low volatility. [1][11]Lower molecular weight plasticizers can migrate to the surface of the material and evaporate, a phenomenon known as "fogging" in automotive interiors, leading to embrittlement of the plastic. [7][11]TIOTM's large molecular size physically hinders its movement through the polymer network, ensuring it remains distributed among the chains, providing durable, long-term flexibility even at elevated temperatures. [1][11]

Conclusion

The mechanism of action of this compound as a plasticizer is a multifactorial process rooted in its unique molecular structure. By physically separating polymer chains, interacting with polar sites, and increasing the free volume of the system, TIOTM effectively disrupts the intermolecular forces that cause rigidity. This leads to a significant reduction in the glass transition temperature and a marked increase in the flexibility and durability of the host polymer. Its high molecular weight ensures these effects are permanent, making TIOTM an essential component for high-performance applications where long-term stability is paramount.

References

-

Plasticity: Free Volume, Gel, Lubricity Theories - Goodyear Rubber. (2023-04-30). (URL: [Link])

-

Glass Transition, Free Volume, and Plasticization – Advances in Polymer Science. (URL: [Link])

-

"Plasticizers". In: Encyclopedia of Polymer Science and Technology - ResearchGate. (URL: [Link])

-

Theories of plasticization | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Free volume theory: Significance and symbolism. (2025-12-17). (URL: [Link])

-

What is the mechanism of plasticizer in polymers? - Quora. (2017-12-22). (URL: [Link])

-

Lecture 9. Plasticization of polymer composites: types, methods, thermodynamics - Farabi University. (URL: [Link])

-

Structure and diffusion behavior of trioctyl trimellitate (TOTM) in PVC film studied by ATR-IR spectroscopy | Request PDF - ResearchGate. (2025-08-05). (URL: [Link])

-

What is Trioctyl Trimellitate (TOTM) - BASTONE. (2025-10-23). (URL: [Link])

-

Plasticization mechanism and structure of polymers - ResearchGate. (2025-08-06). (URL: [Link])

-

Mechanism of plasticizer | Nanjing Union Rubber Chemicals. (2016-04-28). (URL: [Link])

-

Polymer - Wikipedia. (URL: [Link])

-

MECHANISMS OF PLASTICIZERS ACTION | Request PDF - ResearchGate. (URL: [Link])

-

Plasticizer - Wikipedia. (URL: [Link])

-

Trioctyl trimellitate | C33H54O6 | CID 18725 - PubChem - NIH. (URL: [Link])

-

Free Volume in the Melt and How It Correlates with Experimental Glass Transition Temperatures: Results for a Large Set of Polymers - ResearchGate. (2025-08-10). (URL: [Link])

-

Trioctyl trimellitate (TOTM) - PENPET Petrochemical Trading. (URL: [Link])

-

The Synthesis Process of Trioctyl Trimellitate: A Complete Technical Guide - BASTONE. (2025-12-05). (URL: [Link])

-

Structure and Diffusion Behavior of Trioctyl Trimellitate (TOTM) in PVC Film Studied by ATR-IR Spectroscopy | Industrial & Engineering Chemistry Research - ACS Publications. (2012-06-15). (URL: [Link])

-

Polymer Free Volume and Its Connection to the Glass Transition - ResearchGate. (2025-08-06). (URL: [Link])

-

Specialty Plasticizers - Products - UPC. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. Polymer - Wikipedia [en.wikipedia.org]

- 3. materials.alfachemic.com [materials.alfachemic.com]

- 4. Plasticizer - Wikipedia [en.wikipedia.org]

- 5. Plasticity: Free Volume, Gel, Lubricity Theories - Goodyear Rubber [goodyearrubber.com]

- 6. specialchem.com [specialchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Glass Transition, Free Volume, and Plasticization – Advances in Polymer Science [ncstate.pressbooks.pub]

- 10. Free volume theory: Significance and symbolism [wisdomlib.org]

- 11. bastone-plastics.com [bastone-plastics.com]

- 12. Trioctyltrimellitate (TOTM) – Quality solution for durable plastics [penpet.com]

- 13. Products - UPC [upc.com.tw]

- 14. bastone-plastics.com [bastone-plastics.com]

- 15. researchgate.net [researchgate.net]

- 16. Mechanism of plasticizer | Nanjing Union Rubber Chemicals [nurchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. farabi.university [farabi.university]

- 19. quora.com [quora.com]

An In-depth Technical Guide to Triisooctyl Trimellitate (TIOTM)

Introduction: Beyond a Standard Plasticizer

Triisooctyl trimellitate (TIOTM) is a premier high-molecular-weight plasticizer, engineered for applications demanding exceptional thermal stability, permanence, and low volatility. Unlike conventional phthalate-based plasticizers, TIOTM's unique molecular architecture—a central aromatic ring with three branched, non-linear ester groups—imparts a superior performance profile, making it indispensable in high-specification polymer systems. This guide provides a comprehensive technical overview of TIOTM's core physical and chemical properties, its mechanism of action, and robust protocols for its evaluation. The insights herein are tailored for researchers, material scientists, and formulation experts aiming to leverage TIOTM's capabilities in advanced material development.

Core Physicochemical Properties of this compound

The performance of a plasticizer is fundamentally dictated by its intrinsic physical and chemical properties. These attributes determine its processing behavior, compatibility with polymer matrices, and the ultimate durability of the end-product.

| Property | Typical Value | Significance in Application |

| Chemical Name | tris(6-methylheptyl) benzene-1,2,4-tricarboxylate[1] | Defines the specific isomeric structure. |

| Synonyms | TIOTM, Triisooctyl 1,2,4-benzenetricarboxylate[2] | Commonly used industry and research identifiers. |

| CAS Number | 27251-75-8[1][2] | Unique identifier for the isooctyl ester mixture. |

| Molecular Formula | C₃₃H₅₄O₆[1][2] | Indicates a high molecular weight, contributing to low volatility. |

| Molecular Weight | 546.8 g/mol [1][2] | High molecular weight is a primary factor in its low migration and extraction resistance. |

| Appearance | Colorless to light yellow, viscous liquid | A key quality control parameter; ensures no contamination or degradation. |

| Density (20°C) | ~0.990 g/mL[3] | Important for formulation calculations and material density predictions. |

| Boiling Point | ~414 °C (lit.)[3][4] | Extremely high boiling point confirms its suitability for high-temperature processing and applications. |

| Flash Point | ~240 - 260 °C | A critical safety parameter for handling and processing at elevated temperatures. |

| Refractive Index (n20/D) | ~1.485 (lit.)[3][4] | Used for quality control and identification. |

| Water Solubility | Practically insoluble | Contributes to excellent hydrolytic stability and resistance to extraction by aqueous media. |

| Vapor Pressure (25°C) | Extremely low (<10⁻⁷ mmHg) | The cornerstone of its permanence; ensures minimal loss from the polymer matrix over time, even when heated. |

Chemical Profile and Reactivity

Molecular Structure

TIOTM is the triester of trimellitic acid and isooctyl alcohol. The structure features a rigid benzene ring core substituted with three carboxylate groups at the 1, 2, and 4 positions, each esterified with a branched 8-carbon alkyl chain (isooctyl).

Thermal and Oxidative Stability

TIOTM's defining characteristic is its exceptional thermal stability, which is a direct consequence of its high molecular weight and branched structure. These features increase intermolecular forces (van der Waals forces) and steric hindrance, which restrict molecular motion and the scission of chemical bonds at elevated temperatures. The onset of thermal decomposition for neat TIOTM is typically observed at temperatures above 300°C, significantly higher than that of many conventional plasticizers.

This stability is critical for:

-

High-Temperature Processing: Allowing polymer compounds, such as PVC, to be processed at higher temperatures without plasticizer degradation, which could otherwise lead to discoloration, property loss, and the release of volatile organic compounds (VOCs).

-

End-Use Application Durability: Ensuring long service life in demanding environments like automotive interiors, under-hood wiring, and high-temperature industrial cables.

Comparative Thermal Performance

To contextualize its performance, the thermal stability of TIOTM is benchmarked against other common plasticizers using Thermogravimetric Analysis (TGA).

| Plasticizer | Type | Onset Decomposition (T-onset) | Peak Decomposition (T-peak) | Key Insights |

| This compound (TIOTM) | Trimellitate | ~300 - 350 °C | ~375 °C | Superior stability . Ideal for high-temperature wire insulation (105°C rating) and automotive applications. |

| Dioctyl Terephthalate (DOTP) | Terephthalate | ~280 - 320 °C | ~350 °C | Good thermal stability, often considered a non-phthalate alternative, but generally less robust than TIOTM. |

| Dioctyl Phthalate (DOP) | Phthalate | ~250 - 290 °C | ~320 °C | Lower thermal stability limits its use in high-temperature scenarios due to higher volatility and degradation. |

| Acetyl Tributyl Citrate (ATBC) | Bio-based | ~230 - 270 °C | ~300 °C | Lower thermal stability than TIOTM; suitable for applications where high-heat resistance is not critical. |

Hydrolytic Stability

As an ester, TIOTM can undergo hydrolysis to trimellitic acid and isooctyl alcohol under the influence of strong acids or bases, particularly at elevated temperatures. However, its large, sterically hindered molecular structure and extreme hydrophobicity make it highly resistant to hydrolysis under typical service conditions. This property is vital for products exposed to moisture, humidity, or cleaning agents.

Reactivity and Incompatibilities

TIOTM is stable under normal storage conditions. However, as an ester, it is incompatible with strong oxidizing agents, which can cause vigorous, exothermic reactions. It will also react with strong acids and bases, leading to hydrolysis. Contact with alkali metals or hydrides can generate flammable hydrogen gas.[3]

Mechanism of Action in Polymer Systems

TIOTM enhances the flexibility of rigid polymers like Polyvinyl Chloride (PVC) through a process known as external plasticization. The mechanism is best understood through the "free volume theory."

-

Initial State (Unplasticized PVC): Rigid PVC exists as a dense network of entangled polymer chains held together by strong intermolecular dipole-dipole forces between the chlorine atom of one chain and the hydrogen atom of another. This restricts chain mobility, resulting in a brittle material with a high glass transition temperature (Tg) of approximately 80-85°C.

-

Incorporation of TIOTM: During compounding at elevated temperatures, the TIOTM molecules diffuse into the polymer matrix.

-

Disruption of Polymer-Polymer Interactions: The bulky, branched isooctyl chains of the TIOTM molecules physically insert themselves between the PVC chains. This increases the intermolecular spacing, or "free volume," effectively shielding the PVC chains from one another and weakening the strong dipole-dipole attractions.

-

Enhanced Chain Mobility: With the intermolecular forces disrupted, the energy barrier for segmental motion of the polymer chains is significantly lowered. The chains can now slide past one another more easily.

-

Macroscopic Effect: This increased molecular mobility translates to a decrease in the material's glass transition temperature (Tg). The polymer transforms from a rigid, glassy state at room temperature to a flexible, rubbery state, resulting in the desired ductility and softness.

Caption: Mechanism of PVC Plasticization by TIOTM.

Polymer Compatibility and Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" governs the compatibility between a plasticizer and a polymer. Hansen Solubility Parameters provide a quantitative method to predict this compatibility by breaking down the total cohesive energy density of a substance into three components:

-

δD (Dispersion): Energy from atomic forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

For effective plasticization, the HSP values of the plasticizer and the polymer should be closely matched.

| Substance | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | Compatibility Insight |

| This compound (TIOTM) | 16.6 | 6.0 | 2.5 | These values indicate a moderately polar molecule with low hydrogen bonding potential, ideal for PVC. |

| Polyvinyl Chloride (PVC) | ~18.2 | ~7.5 | ~8.3 | The proximity of TIOTM's parameters to PVC's, particularly in the dispersion and polar components, predicts good compatibility. |

Experimental Protocols for Property Validation

As a self-validating system, every batch of TIOTM and its resulting polymer compound should be verifiable through standardized testing.

Protocol 1: Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset of thermal decomposition (T-onset) of TIOTM, providing a quantitative measure of its thermal stability.

-

Instrumentation: Mettler Toledo TGA/SDTA 851e or equivalent.

-

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the neat TIOTM liquid into a 150 µL alumina crucible.

-

Instrument Setup: Place the crucible onto the TGA balance. Purge the furnace with an inert nitrogen atmosphere at a flow rate of 30-50 mL/min to prevent oxidative degradation.

-

Thermal Program:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10 K/min.

-

-

Data Acquisition: Continuously record the sample weight as a function of temperature.

-

Analysis:

-

Plot the percentage weight loss versus temperature.

-

The T-onset is determined as the temperature at which a significant deviation from the baseline weight is first observed, often calculated using the tangent method at the point of maximum rate of weight loss (from the first derivative, DTG curve).

-

-

-

Causality: A slow, controlled heating rate (10 K/min) in an inert atmosphere ensures that the measured weight loss is due to thermal decomposition (bond breaking) rather than oxidative processes or rapid volatilization, providing a true measure of the material's intrinsic thermal stability.

Protocol 2: Assessment of PVC-TIOTM Compatibility via FTIR-ATR Spectroscopy

-

Objective: To qualitatively assess the interaction between TIOTM and the PVC matrix, confirming successful plasticization.

-

Instrumentation: FTIR Spectrometer with a Germanium or Diamond ATR accessory.

-

Methodology:

-

Sample Preparation:

-

Acquire a spectrum of neat TIOTM.

-

Acquire a spectrum of unplasticized PVC powder or film.

-

Prepare a PVC film containing a known concentration of TIOTM (e.g., 30% by weight) by solvent casting or melt pressing.

-

-

Spectral Acquisition:

-

Obtain a background spectrum of the clean ATR crystal.

-

Place the sample firmly onto the ATR crystal and apply consistent pressure.

-

Collect the spectrum over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. Average 32 scans to improve the signal-to-noise ratio.

-

-

Analysis and Interpretation:

-

TIOTM Spectrum: Identify the strong carbonyl (C=O) stretching band of the ester groups, typically around 1725-1730 cm⁻¹.

-

PVC Spectrum: Identify the characteristic C-Cl stretching vibration near 610-690 cm⁻¹.[5]

-

PVC-TIOTM Blend Spectrum: Compare the C=O peak position to that of neat TIOTM. A slight shift to a lower wavenumber (a "red shift") indicates that the polar carbonyl groups of TIOTM are interacting with the PVC chains (dipole-dipole interactions), confirming good compatibility and molecular-level dispersion. The absence of a shift or the presence of a separate, un-shifted peak would suggest poor compatibility or phase separation.

-

-

-

Experimental Workflow Diagram:

Caption: FTIR-ATR Workflow for PVC-TIOTM Compatibility.

Conclusion

This compound stands as a cornerstone material for creating durable, flexible, and safe polymer products for high-value applications. Its robust physicochemical profile, characterized by high thermal stability, low volatility, and excellent polymer compatibility, is directly attributable to its unique molecular structure. For the material scientist and development professional, a thorough understanding of these properties and the analytical methods to validate them is paramount. The protocols and data presented in this guide serve as a foundational framework for harnessing the full potential of TIOTM, enabling the innovation of next-generation materials engineered for performance and longevity.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

A Chemtek. (n.d.). This compound (mixture of isomers). Retrieved January 14, 2026, from [Link]

-

Lai, H., et al. (2012). Structure and diffusion behavior of trioctyl trimellitate (TOTM) in PVC film studied by ATR-IR spectroscopy. Industrial & Engineering Chemistry Research, 51(27), 9365-9375. Available at: [Link]

-

Shimadzu. (2012). Infrared Spectra of Polyvinyl Chloride. Application News No. A421A. Retrieved January 14, 2026, from [Link]

-

Hansen, C. M. (2000). Hansen Solubility Parameters: A User's Handbook. CRC Press. Sourced from Kinam Park, Purdue University: [Link]

-

NIST. (n.d.). tri(2-Ethylhexyl) trimellitate. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

Sources

An In-depth Technical Guide to Triisooctyl Trimellitate (TIOTM)

Introduction

Triisooctyl trimellitate (TIOTM) is a high molecular weight branched tricarboxylic acid ester. It belongs to the class of trimellitate plasticizers, which are valued for their low volatility, high thermal stability, and excellent performance characteristics in demanding applications. This guide provides a comprehensive overview of the fundamental physicochemical properties of TIOTM, with a particular focus on its molecular formula and weight, which are critical parameters for researchers, scientists, and drug development professionals in formulating and evaluating its use in various systems.

This compound is synthesized from trimellitic anhydride and isooctyl alcohol.[1][2][3] Its structure, featuring a central aromatic ring and three branched alkyl chains, imparts a unique combination of flexibility, permanence, and resistance to extraction. These properties make it a preferred alternative to traditional phthalate plasticizers in applications where high temperatures and long-term durability are required.[4][5]

Part 1: Core Molecular and Physical Properties

A precise understanding of the molecular characteristics of this compound is fundamental to its application in research and development. These core properties dictate its behavior in polymer matrices, its compatibility with other substances, and its performance under various environmental conditions.

Molecular Formula and Structure

The chemical formula for this compound is C₃₃H₅₄O₆ .[6][7] This formula indicates a composition of 33 carbon atoms, 54 hydrogen atoms, and 6 oxygen atoms. The structure is characterized by a central benzene ring to which three ester groups are attached at positions 1, 2, and 4. Each of these ester groups is linked to a branched isooctyl (6-methylheptyl) chain.[6]

The IUPAC name for this compound is tris(6-methylheptyl) benzene-1,2,4-tricarboxylate.[6] The presence of the aromatic core provides thermal stability, while the long, branched alkyl chains contribute to its plasticizing efficiency and low volatility.

Molecular Weight

The molecular weight of this compound is a key parameter for stoichiometric calculations in synthesis, formulation development, and analytical characterization. Based on its molecular formula, the calculated molecular weight is approximately 546.8 g/mol .[6][7][8][9] This high molecular weight is a significant factor in its low volatility and high permanence, which are desirable traits for a plasticizer in long-service-life applications.

Physicochemical Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₃₃H₅₄O₆ | [6][7][8] |

| Molecular Weight | 546.8 g/mol | [6][7][8][9] |

| CAS Number | 27251-75-8 | [6][7] |

| Appearance | Viscous, oily liquid | [4][10] |

| Boiling Point | 414 °C (decomposes) | [9][10] |

| Density | ~0.99 g/mL at 20-25 °C | [9][10][11] |

| Solubility | Insoluble in water; soluble in organic solvents | [4] |

Part 2: Synthesis and Quality Control Workflow

The synthesis of this compound is typically achieved through the esterification of trimellitic anhydride with isooctanol.[1][12] The choice of catalyst and reaction conditions plays a critical role in the yield, purity, and final properties of the product. A general workflow for the synthesis and subsequent quality control is outlined below.

Synthesis Protocol

A common method for producing TIOTM involves a two-step process: an initial esterification followed by a transesterification, or a direct esterification.[12][13]

Step-by-Step Methodology:

-

Charging the Reactor: Trimellitic anhydride and a molar excess of isooctanol are charged into a reaction vessel equipped with a stirrer, thermometer, and a distillation column.

-

Catalyst Addition: A suitable catalyst, such as a titanate or a composite catalyst system, is introduced to the mixture to facilitate the esterification reaction.[1][3]

-

Esterification Reaction: The mixture is heated under an inert atmosphere (e.g., nitrogen) to the reaction temperature. Water, a byproduct of the reaction, is continuously removed via distillation to drive the reaction to completion.

-

Neutralization and Purification: Upon completion of the reaction, the crude product is neutralized to remove any remaining acidic catalyst or unreacted starting material. This is often followed by washing and vacuum distillation to remove excess alcohol and other impurities.

-

Final Product: The resulting product is a clear, viscous liquid, which is this compound.

Quality Control and Analytical Workflow Diagram

To ensure the synthesized TIOTM meets the required specifications for research and development purposes, a rigorous quality control process is essential. The following diagram illustrates a typical workflow for the analysis and validation of the final product.

Caption: Quality control workflow for this compound.

Part 3: Applications in Research and Development

This compound's unique properties make it a valuable component in various research and industrial applications, particularly as a high-performance plasticizer.

Polymer Science and Materials Engineering

In the field of polymer science, TIOTM is extensively studied for its ability to enhance the flexibility and durability of polymers, most notably polyvinyl chloride (PVC).[4] Its low volatility and resistance to high temperatures make it suitable for applications such as:

-

Automotive interiors: where high temperatures are frequently encountered.[4]

-

Wire and cable insulation: requiring long-term dielectric strength and thermal stability.[4]

-

Medical devices: where biocompatibility and resistance to extraction by bodily fluids are critical.[4][14]

Drug Development and Formulation

In the pharmaceutical industry, high-purity plasticizers are essential for various applications, including the formulation of drug delivery systems and medical tubing. While direct use in drug formulations is less common, its application in medical plastics that come into contact with pharmaceuticals is significant.[4][14] Researchers in this field must consider the potential for leaching of the plasticizer from the polymer matrix and its interaction with the drug substance.

Conclusion

This compound, with a molecular formula of C₃₃H₅₄O₆ and a molecular weight of 546.8 g/mol , is a well-characterized high-performance plasticizer.[6][7][8] Its molecular structure and high molecular weight are directly responsible for its desirable properties, including low volatility, high thermal stability, and excellent permanence. A thorough understanding of its synthesis and quality control is paramount for its effective and safe use in advanced applications within materials science and drug development. The information presented in this guide serves as a foundational resource for scientists and researchers working with this versatile compound.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21871905, this compound. Retrieved from [Link]

-

Global Substance Registration System (n.d.). This compound. Retrieved from [Link]

-

PENPET Petrochemical Trading (n.d.). Trioctyl trimellitate (TOTM). Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (2022). Trimellitates (high molecular weight) - Evaluation statement. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18725, Trioctyl trimellitate. Retrieved from [Link]

- Google Patents (n.d.). CN102030652B - Industrialized production method for synthesizing trioctyl trimellitate through composite catalysis.

- Google Patents (n.d.). CN107540550A - A kind of high-efficiency synthesis method of trioctyl trimellitate (TOTM).

-

A.G. Layne (n.d.). Trioctyl-Trimellitate-TOTM-SDS.pdf. Retrieved from [Link]

- Google Patents (n.d.). CN101429126B - Method for producing trioctyl trimellitate with trimellitic acid.

- Google Patents (n.d.). CN105175256A - Production method for trioctyl trimellitate.

- Google Patents (n.d.). CN106008218A - Method for synthesizing tri (2-ethylhexyl) trimellitate.

Sources

- 1. CN102030652B - Industrialized production method for synthesizing trioctyl trimellitate through composite catalysis - Google Patents [patents.google.com]

- 2. CN107540550A - A kind of high-efficiency synthesis method of trioctyl trimellitate (TOTM) - Google Patents [patents.google.com]

- 3. CN105175256A - Production method for trioctyl trimellitate - Google Patents [patents.google.com]

- 4. Trioctyltrimellitate (TOTM) – Quality solution for durable plastics [penpet.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. This compound | C33H54O6 | CID 21871905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. achemtek.com [achemtek.com]

- 8. benchchem.com [benchchem.com]

- 9. Trioctyl trimellitate 99 3319-31-1 [sigmaaldrich.com]

- 10. Trioctyl trimellitate | 3319-31-1 [chemicalbook.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. CN101429126B - Method for producing trioctyl trimellitate with trimellitic acid - Google Patents [patents.google.com]

- 13. CN106008218A - Method for synthesizing tri (2-ethylhexyl) trimellitate - Google Patents [patents.google.com]

- 14. Trioctyl trimellitate | C33H54O6 | CID 18725 - PubChem [pubchem.ncbi.nlm.nih.gov]

solubility of triisooctyl trimellitate in organic solvents

An In-Depth Technical Guide to the Solubility of Triisooctyl Trimellitate in Organic Solvents

Authored by: A Senior Application Scientist

Foreword

This compound (TIOTM) is a high-molecular-weight plasticizer renowned for its permanence, low volatility, and excellent thermal stability.[1] These properties make it an indispensable component in high-performance polymer formulations, particularly in polyvinyl chloride (PVC) applications where durability and longevity are paramount. As research and development in polymer science and drug delivery systems advance, a comprehensive understanding of TIOTM's solubility characteristics in various organic solvents becomes critical. This guide provides a detailed exploration of the principles and methodologies for determining the solubility of TIOTM, offering both theoretical insights and practical, field-proven protocols for researchers, scientists, and professionals in drug development.

Theoretical Framework: The Principles of TIOTM Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, from a chemical perspective, relates to the polarity and intermolecular forces of the interacting substances.[2] TIOTM, with its molecular formula C₃₃H₅₄O₆, is a large ester molecule.[1][3][4] It comprises a central aromatic benzene ring with three carboxylate ester groups, to which are attached long, branched isooctyl chains.[1][5] This unique structure imparts a predominantly non-polar character to the molecule, although the ester groups introduce some degree of polarity.

The dissolution process involves the disruption of intermolecular forces within both the solute (TIOTM-TIOTM) and the solvent (solvent-solvent), followed by the formation of new solute-solvent interactions. For TIOTM to dissolve, the energy released from these new interactions must be sufficient to overcome the energy required to break the initial bonds.

Given its chemical nature, TIOTM is readily soluble in most organic solvents but is practically insoluble in highly polar solvents like water.[5][6][7] The long aliphatic chains dominate its behavior, making it highly compatible with non-polar and moderately polar organic solvents.

Quantitative Assessment of TIOTM Solubility: An Experimental Protocol

The following protocol outlines a robust gravimetric method for the quantitative determination of TIOTM solubility in a range of organic solvents. This method is a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment

-

Solute: this compound (TIOTM), purity >98%

-

Solvents: A range of analytical grade organic solvents (e.g., hexane, toluene, ethyl acetate, acetone, methanol, isopropanol)

-

Apparatus:

-

Analytical balance (± 0.0001 g)

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

Glass vials with solvent-resistant caps (e.g., 20 mL scintillation vials)

-

Volumetric flasks and pipettes

-

Drying oven

-

Fume hood

-

Experimental Workflow

A systematic approach is crucial for obtaining reliable solubility data. The following workflow is recommended:

Caption: Experimental workflow for the gravimetric determination of TIOTM solubility.

Step-by-Step Methodology

-

Preparation: Accurately weigh a clean, dry evaporation dish for each solvent to be tested. Record the weight.

-

Sample Preparation: Into appropriately labeled vials, add a known volume (e.g., 10 mL) of the selected organic solvent.

-

Addition of Solute: Add an excess amount of TIOTM to each vial to ensure that a saturated solution is formed. The presence of undissolved TIOTM at the end of the equilibration period is essential.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for 24 to 48 hours.[8] This extended mixing time is necessary to ensure that the solution reaches equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved TIOTM.

-

Sample Collection: Carefully pipette a known volume of the clear supernatant (the saturated TIOTM solution) and transfer it to the pre-weighed evaporation dish.

-

Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the TIOTM (e.g., 60-80 °C) until a constant weight is achieved.

-

Final Weighing: Allow the dish to cool to room temperature in a desiccator and then weigh it accurately.

-

Calculation: The solubility is calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of dish + residue) - Weight of dish] / (Volume of supernatant taken in mL) * 100

Solubility Profile of this compound

Based on its chemical structure and established principles, the solubility of TIOTM in a range of common organic solvents can be predicted and is summarized in the table below. It's important to note that while general solubility is known, precise quantitative data can vary with temperature and solvent purity. The following table provides a qualitative and expected quantitative solubility range.

| Solvent Class | Solvent Example | Polarity | Expected Solubility | Rationale for Interaction |

| Non-Polar Aliphatic | Hexane | Low | High | Van der Waals forces between the isooctyl chains of TIOTM and the aliphatic solvent molecules are the primary driving force for dissolution. |

| Non-Polar Aromatic | Toluene | Low | Very High | The aromatic ring of toluene interacts favorably with the benzene ring of TIOTM, in addition to the dispersion forces between the alkyl groups. |

| Moderately Polar (Ester) | Ethyl Acetate | Medium | High | The ester groups in both the solvent and TIOTM allow for dipole-dipole interactions, while the alkyl groups also contribute to solubility. |

| Moderately Polar (Ketone) | Acetone | Medium | Moderate to High | Acetone's carbonyl group can interact with the ester groups of TIOTM, but its smaller size and higher polarity may limit solubility compared to less polar solvents. |

| Polar Protic (Alcohol) | Ethanol | High | Low to Moderate | The hydroxyl group of ethanol can engage in some hydrogen bonding with the oxygen atoms of the ester groups in TIOTM. However, the dominant non-polar character of TIOTM limits its solubility in highly polar alcohols. |

| Polar Protic (Alcohol) | Methanol | High | Low | Similar to ethanol, but the higher polarity of methanol further reduces its effectiveness as a solvent for the largely non-polar TIOTM.[5] |

| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very High | Very Low | The highly polar nature of DMSO makes it a poor solvent for the predominantly non-polar TIOTM. |

Causality of Experimental Choices and Self-Validation

The described protocol is designed for robustness and accuracy.

-

Use of Excess Solute: This ensures that the solution is saturated, which is the definition of solubility at a given temperature.

-

Constant Temperature Equilibration: The solubility of a substance is temperature-dependent. Maintaining a constant temperature is crucial for reproducible results.

-

Centrifugation: This step provides a clear separation of the saturated solution from the undissolved solute, which is critical for accurate sampling.

-

Gravimetric Analysis: This is a direct and absolute method for determining the amount of dissolved solute, requiring no calibration curves as might be needed for spectroscopic methods.